2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a brominated benzo[d][1,3]dioxole moiety, and a chromene core
Preparation Methods
The synthesis of 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation with malononitrile and cyclization, to form the chromene core .
Chemical Reactions Analysis
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzo[d][1,3]dioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules with potential biological activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include:
6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares the brominated benzo[d][1,3]dioxole moiety and is used in similar synthetic applications.
1-Benzo[1,3]dioxol-5-yl derivatives: These compounds are used in the synthesis of various biologically active molecules and have similar structural features.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds are evaluated for their antitumor activities and share the benzo[d][1,3]dioxole moiety.
Biological Activity
2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds derived from the benzodioxole moiety. For instance, derivatives with the benzodioxole structure have exhibited significant activity against various bacterial strains.
Case Study Findings:
- Compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
16d | S. aureus | 2 |
17a | E. coli | 4 |
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro assays. The compound demonstrated significant cytotoxic effects against several cancer cell lines.
Research Findings:
- In a study assessing the compound's effects on HeLa cells (cervical cancer), IC50 values were reported below 10 µg/mL for the most active derivatives .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | <10 |
MCF-7 | 11.20 - 93.46 |
SKOV-3 | 7.87 - 70.53 |
Antioxidant Activity
The antioxidant properties of compounds similar to the one have been evaluated using various assays. The presence of hydroxyl groups in the structure is believed to contribute to these properties.
Findings:
- Compounds were tested for their ability to scavenge free radicals with results indicating strong antioxidant activity at concentrations as low as 10 µg/mL .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity: Compounds targeting specific enzymes involved in bacterial growth and cancer cell proliferation.
- Induction of Apoptosis: Triggering programmed cell death in cancer cells through oxidative stress and mitochondrial pathways.
- Radical Scavenging: Neutralizing free radicals that contribute to cellular damage and disease progression.
Properties
Molecular Formula |
C19H17BrN2O4 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O4/c1-19(2)5-12(23)17-15(6-19)26-18(22)10(7-21)16(17)9-3-13-14(4-11(9)20)25-8-24-13/h3-4,16H,5-6,8,22H2,1-2H3 |
InChI Key |
SOMLRDJDBRAAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3Br)OCO4)C(=O)C1)C |
Origin of Product |
United States |
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